CNS Penetration Advantage from Higher Lipophilicity
The ethyl linker in 4-[2-(Naphthalen-2-yloxy)ethyl]piperidine increases lipophilicity compared to the directly attached naphthyloxy analog, 4-(naphthalen-2-yloxy)piperidine. The target compound exhibits a calculated logP of 3.6083 , while the comparator lacking the ethyl spacer has a lower SlogP of 3.08634 [1]. This 0.52 log unit increase corresponds to an approximately 3.3-fold higher octanol-water partition coefficient, which may enhance passive diffusion across the blood-brain barrier, a critical parameter for CNS-targeted therapeutics.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.6083 |
| Comparator Or Baseline | 4-(Naphthalen-2-yloxy)piperidine (CAS 78055-93-3); SlogP = 3.08634 |
| Quantified Difference | Δ logP = +0.52; ~3.3x higher partition coefficient |
| Conditions | Calculated values; no standardized experimental conditions reported |
Why This Matters
Higher logP indicates greater lipophilicity, which is often correlated with improved CNS permeability—a key selection criterion for neurological drug discovery programs.
- [1] MMsINC Database. 4-(Naphthalen-2-yloxy)piperidine SlogP: 3.08634. View Source
